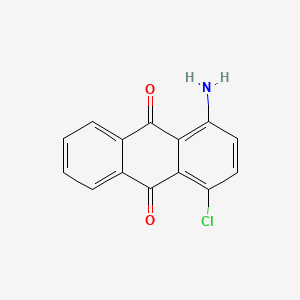

1-amino-4-chloroanthracene-9,10-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de la 1-amino-4-cloroantraceno-9,10-diona generalmente implica la cloración de la antraquinona seguida de aminación. Un método común involucra la reacción de la 1,4-dicloroantraquinona con amoníaco a alta temperatura y presión . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimización para rendimiento y pureza .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 4 undergoes substitution reactions under nucleophilic conditions. This reactivity is enhanced by electron-withdrawing carbonyl groups at positions 9 and 10, which activate the aromatic ring for attack.

Key Reactions:

-

Amine Substitution:

Reacting with alkylamines (e.g., methylamine, isobutylamine) in ethanol replaces the chlorine atom at position 4. For example:1-Amino-4-chloroanthracene-9,10-dione + Methylamine → 1,4-Bis(methylamino)anthracene-9,10-dione + HCl

Yields range from 43% to 64% depending on the amine and reaction conditions . -

Thiol Substitution:

Substitution with thiols (e.g., ethanethiol, thiophenol) in DMF/KOH replaces chlorine with sulfanyl groups:This compound + Thiophenol → 1-Amino-4-(phenylsulfanyl)anthracene-9,10-dione

Yields: 51–67% .

Table 1: SNAr Reaction Conditions and Yields

| Nucleophile | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Methylamine | Ethanol | – | Reflux | 43 |

| Thiophenol | DMF | KOH | Reflux | 60 |

| Ethanethiol | DMF | KOH | Reflux | 52 |

Electrophilic Substitution

Key Reactions:

-

Nitration:

Limited by the electron-withdrawing carbonyl groups, but possible under strong nitrating conditions (HNO₃/H₂SO₄). Products may include nitro derivatives at positions 2 or 5 . -

Halogenation:

Chlorine or bromine can be introduced at activated positions, though competing SNAr reactions may occur .

Cross-Coupling Reactions

Transition metal catalysis enables C–C bond formation.

Examples:

-

Suzuki Coupling:

The chlorine atom participates in palladium-catalyzed coupling with aryl boronic acids:This compound + Aryl-B(OH)₂ → 1-Amino-4-aryl-anthracene-9,10-dione

Yields depend on the catalyst (e.g., Pd(PPh₃)₄) . -

Buchwald-Hartwig Amination:

Coupling with secondary amines replaces chlorine with amino groups under Pd catalysis .

Redox Reactions

The anthraquinone core undergoes reduction to anthracene-9,10-diol under acidic conditions (e.g., SnCl₂/HCl), while the amino group can oxidize to nitro under strong oxidizers (e.g., KMnO₄) .

Theoretical Insights

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Amino-4-chloroanthracene-9,10-dione has diverse applications across several domains:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, particularly in the development of anthraquinone derivatives.

- Reagent in Organic Reactions : The compound is utilized in various organic reactions due to its reactivity stemming from the amino and chloro groups.

Biology

- Fluorescent Probe : Research indicates potential use as a fluorescent probe for biological imaging due to its ability to emit fluorescence under specific conditions.

- Anticancer Properties : Studies have shown that it can intercalate into DNA, disrupting replication processes and inducing apoptosis in cancer cells. This mechanism is crucial for its application in developing novel anticancer therapies.

Medicine

- Drug Development : The compound is being investigated for its role in photodynamic therapy (PDT) as well as other therapeutic applications due to its ability to generate reactive oxygen species (ROS), which can lead to oxidative stress in targeted cells.

- Toxicology Studies : Its interactions with cellular components are being studied to understand potential cardiotoxicity associated with similar anthracene derivatives.

Industry

- Dyes and Pigments : Utilized in the production of dyes and pigments due to its chromophoric properties, making it valuable in industrial applications.

Data Table of Applications

| Application Area | Specific Use | Mechanism/Action |

|---|---|---|

| Chemistry | Organic Synthesis | Precursor for complex molecules |

| Biology | Fluorescent Imaging | Emits fluorescence; DNA intercalation |

| Medicine | Anticancer Drug Development | Induces apoptosis; ROS generation |

| Industry | Dyes & Pigments | Chromophoric properties |

Case Studies

- Anticancer Activity Study :

- Fluorescent Probe Evaluation :

- Industrial Application Report :

Mecanismo De Acción

El mecanismo de acción de la 1-amino-4-cloroantraceno-9,10-diona implica su interacción con los componentes celulares, lo que lleva a varios efectos biológicos. El compuesto puede intercalarse en el ADN, interrumpiendo su función y provocando la muerte celular . También puede inhibir ciertas enzimas involucradas en el metabolismo celular .

Comparación Con Compuestos Similares

La 1-amino-4-cloroantraceno-9,10-diona puede compararse con otros derivados de la antraquinona, como:

1-aminoantraquinona: Carece del grupo cloro, lo que lleva a diferente reactividad química y aplicaciones.

1-cloroantraquinona: Carece del grupo amino, lo que afecta su actividad biológica y usos industriales.

1,4-diaminoantraquinona: Contiene dos grupos amino, lo que puede conducir a una mayor actividad biológica.

La presencia de ambos grupos amino y cloro en la 1-amino-4-cloroantraceno-9,10-diona la hace única, proporcionando un equilibrio de reactividad química y actividad biológica .

Actividad Biológica

1-Amino-4-chloroanthracene-9,10-dione is a synthetic compound that belongs to the anthraquinone family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H8ClNO2 and features a chloro substituent at the 4-position of the anthracene ring, which can influence its reactivity and biological interactions. The compound's structure is critical in determining its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with DNA and other cellular components. Key mechanisms include:

- DNA Intercalation : The planar structure allows it to intercalate between DNA base pairs, potentially leading to disruptions in DNA replication and transcription.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through the generation of ROS, which can lead to cellular apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or DNA repair mechanisms.

Biological Activities

This compound exhibits various biological activities that have been documented in research studies:

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 breast cancer cells. The mechanism involves interaction with calf thymus DNA, leading to programmed cell death with minimal cytotoxicity toward normal cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies suggest that it disrupts microbial cell membranes or inhibits essential metabolic processes within microbial cells.

Case Studies

Several studies have investigated the biological effects of this compound:

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity while reducing potential side effects. For example:

- Modifications at the amino group have been explored to improve solubility and bioavailability.

- Studies have also investigated the structure-activity relationship (SAR) to identify more potent analogs.

Propiedades

Número CAS |

2872-47-1 |

|---|---|

Fórmula molecular |

C14H8ClNO2 |

Peso molecular |

257.67 g/mol |

Nombre IUPAC |

1-amino-4-chloroanthracene-9,10-dione |

InChI |

InChI=1S/C14H8ClNO2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,16H2 |

Clave InChI |

AWACQBFBMROGQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)N |

Key on ui other cas no. |

2872-47-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.